N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 3-methylbenzamide group and at the 4-position with a 3,4-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₇N₃O₄, with a molecular weight of 339.35 g/mol .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-5-4-6-13(9-11)18(22)19-17-16(20-25-21-17)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVGLVFCREWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of TCMDC-125399 are the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These enzymes play crucial roles in protein synthesis and regulation of various cellular processes in the malaria parasite, making them attractive targets for antimalarial drug development.
Mode of Action
TCMDC-125399 interacts with its targets through a unique mechanism known as reaction hijacking . This compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125399 adduct that inhibits PfAsnRS. The inhibition of these enzymes disrupts protein translation and activates the amino acid starvation response, leading to the death of the parasite.
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-125399 affects the protein translation pathway in the malaria parasite. This disruption leads to an amino acid starvation response , which is detrimental to the parasite. The exact downstream effects of these disruptions are still under investigation.
Pharmacokinetics
The compound has shown potent activity against parasite cultures and low mammalian cell toxicity, suggesting favorable bioavailability and selectivity
Result of Action
The molecular and cellular effects of TCMDC-125399’s action include the disruption of protein synthesis and the induction of an amino acid starvation response in the malaria parasite. These effects lead to the death of the parasite, demonstrating the compound’s potential as an antimalarial agent.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary, potentially influencing the function or activity of these biomolecules
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will detail its chemical properties, biological activities, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 75.347 Ų |
The structure features an oxadiazole ring and a dimethoxyphenyl substituent, which are critical for its biological activity .
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes and Kinases : The compound targets various enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylase (HDAC) .
- Cytotoxicity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through different pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting essential cellular processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes that are crucial for cancer cell survival and proliferation.
- Targeting Growth Factors : By inhibiting growth factor signaling pathways, it can reduce tumor growth .
Case Studies and Experimental Data
A review of studies involving similar oxadiazole derivatives highlights their potential as anticancer agents:
- A study demonstrated that oxadiazole derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives, indicating that modifications to the phenyl group significantly influenced biological activity .
Comparative Analysis with Other Compounds
The efficacy of this compound can be compared with other known oxadiazole derivatives:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | TBD |
| 1,2,4-Oxadiazole Derivative A | Anticancer | 5.0 |
| 1,2,4-Oxadiazole Derivative B | Antimicrobial | 10.0 |
Note: TBD = To Be Determined based on ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide are compared below with six analogous benzamide-oxadiazole derivatives. Key differentiating factors include substituent electronic effects, molecular weight, and steric properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound (vs. Fluorine (Compound 14 ) and chlorine (Compound 16 ) substituents increase electronegativity, which may enhance binding affinity to targets like enzymes or receptors.
Impact of Aliphatic vs.
Thermal Stability :
- High melting points (e.g., 250°C for Compound 14 ) correlate with strong crystalline packing, often observed in compounds with polar functional groups (e.g., ethoxy, fluorine).
Anti-Plasmodial SAR Trends :
- While explicit antiplasmodial data for the target compound is unavailable, analogs like Compound 61 and Compound 47 were synthesized for antiplasmodial screening. The presence of 3,4-dimethoxy groups may mimic chalcone-based antimalarials, which rely on methoxy-substituted aromatic rings for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
